molecular formula C14H6Cl3NO2S B2542688 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid CAS No. 897558-65-5

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid

Cat. No.: B2542688
CAS No.: 897558-65-5
M. Wt: 358.62
InChI Key: NVIKFYILZKIJEJ-UHFFFAOYSA-N
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Description

(i) Core Modifications

  • Chlorination Pattern : The 6,8-dichloro substitution distinguishes it from simpler derivatives like quinoline-4-carboxylic acid (CAS 486-74-8). Chlorination enhances electronic effects, influencing reactivity and intermolecular interactions.
  • Thiophene Integration : The 5-chlorothiophen-2-yl group introduces sulfur-containing heterocyclic complexity, a feature shared with antimicrobial and antitumor agents.

(ii) Functional Group Positioning

  • The carboxylic acid at position 4 enables hydrogen bonding and salt formation, critical for biological activity.
  • Comparative studies with 2-methyl-3-hydroxy-6-isopropylquinoline-4-carboxylic acid highlight how substituent bulkiness affects solubility and target binding.

Table 2: Structural comparison with related quinoline derivatives

Compound Substituents Key Applications
Quinoline-4-carboxylic acid H at 2, 6, 8 Pharmaceutical intermediates
6,8-Dichloro-2-methylquinoline-4-acid Cl at 6,8; CH₃ at 2 Enzyme inhibition
Target compound Cl at 6,8; 5-Cl-thiophen-2-yl at 2 Research applications

Comparative Analysis of Isomeric Forms and Tautomeric Possibilities

(i) Positional Isomerism

  • Chlorine Position Variants : Isomers could arise from alternative chlorine placements (e.g., 5,7-dichloro instead of 6,8-dichloro). Such changes alter electronic distribution and steric profiles.
  • Thiophene Substitution : Moving the chlorine on the thiophene ring from position 5 to 3 or 4 would yield distinct isomers with varied biological and physicochemical properties.

(ii) Tautomeric Considerations

  • Carboxylic Acid Stability : The 4-carboxylic acid group typically resists tautomerization due to resonance stabilization. This contrasts with 4-oxoquinoline derivatives, where keto-enol tautomerism is common.
  • Thiophene Influence : The electron-withdrawing chlorine on the thiophene may slightly polarize the quinoline ring, but no experimental evidence supports tautomeric shifts in this compound.

Table 3: Tautomeric trends in quinoline derivatives

Compound Type Tautomeric Forms Stabilizing Factors
4-Oxoquinoline Keto-enol equilibrium Solvent polarity
4-Carboxyquinoline (Target) Carboxylic acid dominant Resonance stabilization

(iii) Computational Insights

  • Semiempirical calculations (e.g., DFT) confirm the carboxylic acid form’s stability, with energy differences >30 kJ/mol compared to hypothetical enol tautomers.
  • Aromaticity indices reveal full π-delocalization in the quinoline ring, further disfavoring tautomerization.

Properties

IUPAC Name

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2S/c15-6-3-7-8(14(19)20)5-10(11-1-2-12(17)21-11)18-13(7)9(16)4-6/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIKFYILZKIJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by chlorination and subsequent thiophene ring introduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study conducted on derivatives of quinoline-4-carboxylic acids demonstrated that structural modifications significantly enhance antibacterial activity. The synthesized compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited comparable or superior activity to established antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Comparison Agent
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acidS. aureus20Ampicillin
E. coli18Gentamicin
P. aeruginosa15-

Anticancer Activity

The compound also exhibits potential anticancer properties. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Studies

In vitro studies have shown that the compound can induce cytotoxic effects in several cancer cell lines. For instance, it was tested against human lung cancer (H460) and colorectal cancer (HT-29) cell lines, revealing significant inhibition of cell growth with IC50 values indicating potent activity .

Table 2: Cytotoxicity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acidH46025
HT-2930
MKN-4528

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of specific enzymes, particularly dihydroorotate dehydrogenase, which is crucial in the de novo pyrimidine synthesis pathway.

Case Study: Enzyme Inhibition

Research has shown that quinoline derivatives can effectively inhibit dihydroorotate dehydrogenase, making them potential candidates for treating diseases associated with pyrimidine metabolism disorders . The structure of the compound allows it to interact favorably with the enzyme's active site, leading to competitive inhibition.

Table 3: Inhibition Potency Against Dihydroorotate Dehydrogenase

CompoundInhibition Percentage (%)
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid85
Other quinoline derivativesVaries (60 - 80)

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of quinoline-4-carboxylic acid derivatives.

Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid 6,8-Cl; 2-(5-Cl-thiophene); 4-COOH C₁₄H₆Cl₃NO₂S High halogen density; thiophene ring enhances π-π stacking potential
6,8-Dichloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid 6,8-Cl; 2-(3,4-Cl₂-phenyl); 4-COOH C₁₆H₇Cl₄NO₂ Phenyl substituent with ortho/para Cl; increased hydrophobicity
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid 6,8-CH₃; 2-(2-propoxyphenyl); 4-COOH C₂₁H₂₁NO₃ Alkyl and alkoxy groups improve solubility; reduced electronegativity
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-CH₃; 2-(5-CH₃-thiophene); 4-COOH C₁₆H₁₅NO₂S Methyl groups lower steric hindrance; thiophene retains π-conjugation

Key Observations

The 5-chlorothiophene group offers a balance between electronic effects (via Cl) and conformational flexibility, unlike the rigid 3,4-dichlorophenyl analogue, which may hinder rotational freedom .

Solubility and Bioavailability :

  • Alkyl/alkoxy substituents (e.g., 2-propoxyphenyl in the dimethyl variant) improve solubility in organic solvents, whereas heavy halogenation (Cl) may reduce aqueous solubility but enhance membrane permeability .

Crystallographic Insights :

  • Structural data for such compounds are often resolved using SHELX or Mercury CSD, with halogen atoms contributing to strong diffraction patterns and facilitating precise bond-length measurements .

Biological Activity

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline core with two chlorine substituents and a thiophene ring. Its molecular structure can be represented as follows:

  • IUPAC Name : 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
  • CAS Number : 897558-65-5
  • Molecular Formula : C14H6Cl3NO2S

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit profound antimicrobial effects against various microorganisms. A study demonstrated that 6,8-dichloro derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Botrytis cinerea .

Table 1: Antimicrobial Activity of 6,8-Dichloro Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acidE. coli12.5 µg/mL
S. aureus10 µg/mL
Candida albicans15 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer potential. It was found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies showed that the compound could effectively target specific kinases involved in cancer progression .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effect of 6,8-dichloro derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It has been shown to affect receptor signaling pathways relevant to inflammation and cancer.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar quinoline derivatives:

CompoundStructure FeaturesBiological Activity
6,8-Dichloroquinoline-4-carboxylic acidLacks thiophene ringModerate antimicrobial activity
2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acidMissing chlorine substituentsLower anticancer efficacy

Q & A

Q. What are the established synthetic routes for 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline-carboxylic acid derivatives typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, adapted for halogenated substituents. For example, transition metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) can introduce the 5-chlorothiophen-2-yl moiety at the quinoline C2 position . Optimization of reaction conditions—such as solvent polarity (DMF vs. toluene), catalyst loading (Pd/Cu), and temperature—is critical. Evidence from similar compounds shows that microwave-assisted synthesis reduces reaction time and improves regioselectivity for chlorinated intermediates . Post-synthetic purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are essential:

  • HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) to assess purity and detect byproducts.
  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 can confirm substitution patterns (e.g., chlorine atoms at C6/C8 and thiophene linkage at C2) .
  • Elemental Analysis : Validate empirical formulas (e.g., C14_{14}H6_6Cl3_3NO2_2S) with <0.3% deviation .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal structures of analogous compounds (e.g., 4-(adamantan-1-yl)quinoline-2-carboxylic acid derivatives) have resolved bond angles and planarity .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Halogenated quinolines are prone to photodegradation; store in amber glass under inert gas (N2_2/Ar) at -20°C .
  • Moisture : The carboxylic acid group is hygroscopic; use desiccants (silica gel) in storage containers .
  • Reactivity : Avoid strong oxidizers and bases to prevent decarboxylation or thiophene ring cleavage. Stability studies under accelerated conditions (40°C/75% RH) are advised for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase, as seen in 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives) .
  • QSAR Analysis : Correlate electronic parameters (Hammett σ values for Cl/Thiophene substituents) with antimicrobial IC50_{50} values .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and reactivity indices .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size for antimicrobial testing) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .
  • Theoretical Alignment : Link discrepancies to differences in experimental frameworks (e.g., cell line vs. in vivo models) using a shared conceptual model, as emphasized in evidence-based inquiry principles .

Q. How can structure-activity relationships (SARs) be elucidated for this compound’s anticancer potential?

Methodological Answer:

  • Analog Synthesis : Modify the thiophene (e.g., replace Cl with Br) or quinoline core (introduce methyl groups at C3) to probe steric/electronic effects .
  • In Vitro Screening : Test against NCI-60 cell lines with dose-response curves (IC50_{50} values) and compare to controls (e.g., doxorubicin).
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (Bcl-2/caspase-3 expression) to identify pathways affected .

Q. What methodologies validate the compound’s role in inhibiting bacterial efflux pumps?

Methodological Answer:

  • Ethidium Bromide Accumulation Assay : Measure fluorescence intensity in bacterial strains (e.g., Staphylococcus aureus) with/without the compound to assess efflux inhibition .
  • Synergy Testing : Combine with sub-inhibitory concentrations of ciprofloxacin; calculate fractional inhibitory concentration (FIC) indices .
  • Genomic Analysis : Use RT-qPCR to quantify expression of efflux pump genes (e.g., norA) post-exposure .

Methodological Best Practices

  • Safety Protocols : Follow GHS guidelines for chlorinated compounds, including fume hood use, PPE (nitrile gloves, lab coat), and emergency eye wash stations .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) and raw spectral data in open-access repositories .
  • Interdisciplinary Integration : Align synthetic chemistry with computational biology and pharmacology to accelerate translational outcomes .

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